molecular formula C9H11FN2O B1459288 4-(2-Fluoropyridin-4-yl)morpholine CAS No. 1564591-74-7

4-(2-Fluoropyridin-4-yl)morpholine

Cat. No.: B1459288
CAS No.: 1564591-74-7
M. Wt: 182.19 g/mol
InChI Key: ALUCTPYLNUYQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoropyridin-4-yl)morpholine is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(2-Fluoropyridin-4-yl)morpholine is a chemical compound with the molecular formula C₉H₁₂FN₂O and a molecular weight of 164.20 g/mol. Its structure combines a morpholine ring with a fluorinated pyridine moiety, which contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that morpholine derivatives, including this compound, exhibit various biological activities such as:

  • Antioxidant Effects : Morpholine derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Analgesic Properties : Some studies suggest potential pain-relieving effects, making these compounds candidates for pain management therapies.
  • Anticancer Activity : Investigations have shown that this compound may interact with proteins involved in cancer pathways, indicating its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to bind to specific biological targets. For instance:

  • Protein Binding : Studies have demonstrated that the compound binds to proteins implicated in cancer progression, influencing their activity and potentially inhibiting tumor growth.
  • Pharmacokinetic Profile : In vivo studies have shown that this compound has varying bioavailability depending on the route of administration. For example, it displayed poor bioavailability (21%) when administered orally compared to other compounds tested .

Table 1: Summary of Pharmacokinetic Studies

CompoundRoute of AdministrationBioavailability (%)Observed Effects
This compoundOral21Poor solubility; lower maximum concentration (Cmax)
Comparison Compound (e.g., Compound 8)Oral66Higher bioavailability; better therapeutic profile

Case Study: Anticancer Activity

In a study examining various morpholine derivatives for anticancer properties, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value suggesting effective inhibition of cancer cell proliferation without notable toxicity on normal cells (IC50 > 100 µM) in the WS-1 cell line .

Interaction Studies

Further investigations into the compound's interaction with biological targets revealed its potential in modulating key signaling pathways associated with cancer. For instance:

  • BCL6 Inhibition : The compound has been identified as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). This interaction suggests a mechanism by which the compound may exert anticancer effects .

Properties

IUPAC Name

4-(2-fluoropyridin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUCTPYLNUYQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoropyridin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Fluoropyridin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2-Fluoropyridin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-Fluoropyridin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-Fluoropyridin-4-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2-Fluoropyridin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.